2-Ethylhexyl carbamate

Descripción

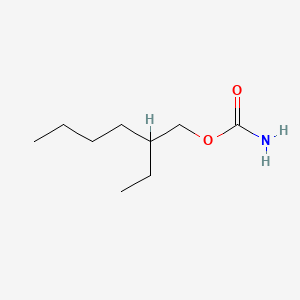

Structure

3D Structure

Propiedades

IUPAC Name |

2-ethylhexyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-3-5-6-8(4-2)7-12-9(10)11/h8H,3-7H2,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDFMZUKOBBNHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90962527 | |

| Record name | 2-Ethylhexyl hydrogen carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90962527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4248-21-9 | |

| Record name | Carbamic acid, 2-ethylhexyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4248-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004248219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylhexyl hydrogen carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90962527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ETHYLHEXYL CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9F832T70Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Reaction Mechanisms for 2 Ethylhexyl Carbamate

Advanced Synthetic Routes for Carbamate (B1207046) Derivatives

The preparation of carbamate esters, including 2-Ethylhexyl carbamate, has moved beyond traditional methods to embrace more sophisticated and efficient routes. One prominent advanced method is the Curtius rearrangement, which involves the thermal decomposition of an acyl azide into an isocyanate intermediate. nih.gov This isocyanate can then be trapped by an alcohol, such as 2-ethylhexanol, to yield the desired carbamate. nih.gov This method is advantageous for transforming carboxylic acids into carbamates. nih.gov

Another significant route involves the use of activated carbonate reagents. acs.org Mixed carbonates, such as those derived from p-nitrophenyl chloroformate or N,N'-disuccinimidyl carbonate (DSC), serve as effective alkoxycarbonylating agents for amines. acs.org Alternatively, for a compound like this compound, an activated carbonate could be prepared from 2-ethylhexanol and subsequently reacted with an amine.

Catalytic approaches have also gained prominence. Copper-catalyzed cross-coupling of amines with alkoxycarbonyl radicals and Zirconium(IV)-catalyzed exchange processes of dialkyl carbonates with amines represent modern methods applicable to carbamate synthesis. organic-chemistry.org One documented synthesis reacted p-tolyl isocyanate with 2-ethyl-1-hexanol in toluene at 50°C to produce 2-Ethylhexyl-p-tolylcarbamate. tue.nl

Exploration of Novel Reaction Pathways for this compound Formation

Novel reaction pathways increasingly focus on sustainability and atom economy, utilizing readily available and less hazardous starting materials. A key area of development is the direct synthesis from carbon dioxide (CO2). researchgate.net This approach typically involves the reaction of an amine, CO2, and an alkyl halide, or the direct reaction of CO2, an amine, and an alcohol. nih.govnih.gov For this compound, this would entail reacting an amine source with CO2 and 2-ethylhexanol under catalytic conditions.

The use of urea (B33335) as a carbonyl source is another innovative and safer alternative to hazardous reagents like phosgene. rsc.orgresearchgate.net This method involves the reaction of an amine, urea, and an alcohol, such as 2-ethylhexanol, often over a solid catalyst. rsc.org Research has shown that catalysts like TiO2–Cr2O3/SiO2 can effectively facilitate this transformation, achieving high yields of N-substituted carbamates. rsc.org

Continuous-flow synthesis is a modern technique that has been applied to carbamate production from CO2. nih.gov This method allows for precise control over reaction conditions, improves safety, and can significantly reduce reaction times compared to batch processes. nih.gov

| Carbonyl Source | Reactants | Catalyst/Promoter | Key Features | Reference |

|---|---|---|---|---|

| Carbon Dioxide (CO2) | Amine, Alcohol, CO2 | Cobalt-based POM-MOFs | One-pot synthesis under pressure (20 bars) and heat (140°C). | |

| Carbon Dioxide (CO2) | Amine, Alkyl Halide, CO2 | DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) | Continuous-flow process, mild conditions (70°C), rapid reaction time (50 min). | nih.gov |

| Carbon Dioxide (CO2) | Amine, Alkyl Halide, CO2 | Cesium Carbonate / TBAI | Mild reaction conditions, avoids N-alkylation side reactions. | organic-chemistry.org |

| Urea | Amine, Urea, Alcohol | TiO2–Cr2O3/SiO2 | High yields (95–98%), reusable catalyst, phosgene-free. | rsc.org |

Mechanistic Elucidation of Carbamate Esterification and Transcarbamoylation Reactions

Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound.

Carbamate Esterification: Esterification, in this context, refers to the formation of the carbamate ester linkage. A common pathway involves the nucleophilic attack of an alcohol on an isocyanate. For the synthesis of a substituted this compound, the lone pair of electrons on the oxygen atom of 2-ethylhexanol attacks the electrophilic carbon atom of the isocyanate group (R-N=C=O). This forms a transient intermediate which then rearranges through proton transfer to yield the stable carbamate product. tue.nl

Alternatively, when using a carbamoyl chloride (R2NCOCl), the alcohol (2-ethylhexanol) acts as a nucleophile, attacking the carbonyl carbon and displacing the chloride leaving group to form the carbamate.

Transcarbamoylation: Transcarbamoylation is an equilibrium-controlled reaction where the alcohol portion of a carbamate is exchanged with another alcohol. nih.govresearchgate.net To synthesize this compound via this route, a starting carbamate (e.g., methyl or phenyl carbamate) is reacted with 2-ethylhexanol. The reaction is typically facilitated by a catalyst, which can be a metal salt (e.g., tin or zinc compounds) or a base. nih.govorganic-chemistry.org

The mechanism generally involves the activation of the starting carbamate's carbonyl group by the catalyst. This enhances the carbonyl carbon's electrophilicity, making it more susceptible to nucleophilic attack by 2-ethylhexanol. A tetrahedral intermediate is formed, which then collapses, eliminating the original, more volatile alcohol (e.g., methanol) and yielding this compound. nih.gov This process is particularly useful for synthesizing more complex or higher boiling point carbamates from simpler ones. organic-chemistry.org

Application of Green Chemistry Principles in this compound Synthesis

The synthesis of carbamates has been a significant area for the application of green chemistry principles, aiming to reduce environmental impact and improve safety. yale.edunih.govresearchgate.net

A primary focus has been the replacement of highly toxic reagents. Traditional syntheses often relied on phosgene or its derivatives and isocyanates, which are hazardous. nih.gov Modern methods prioritize safer carbonyl sources. The use of carbon dioxide is a prime example of a green alternative, as it is non-toxic, abundant, and a renewable C1 feedstock. nih.gov Similarly, employing urea or dialkyl carbonates as carbonylating agents avoids the hazards associated with phosgene. rsc.orgresearchgate.net

Other key green chemistry principles applied to carbamate synthesis include:

Atom Economy : Designing reactions, such as the direct addition of CO2, amines, and alcohols, that maximize the incorporation of all starting materials into the final product, minimizing waste. yale.edugreenchemistry-toolkit.org

Catalysis : Using catalytic reagents instead of stoichiometric ones enhances efficiency, reduces waste, and allows for milder reaction conditions. jddhs.com Heterogeneous catalysts are particularly advantageous as they can be easily separated and recycled. rsc.org

Energy Efficiency : Developing processes that operate at ambient or moderately elevated temperatures and pressures reduces energy consumption. yale.edu Continuous-flow reactors can contribute to better energy efficiency compared to traditional batch heating. nih.govjddhs.com

Safer Solvents : Moving towards the use of less hazardous solvents or, ideally, solvent-free reaction conditions minimizes environmental release and worker exposure. researchgate.netjddhs.com

| Parameter | Traditional Route (e.g., Phosgene-based) | Green Route (e.g., CO2 or Urea-based) |

|---|---|---|

| Carbonyl Source | Phosgene, Isocyanates | Carbon Dioxide (CO2), Urea, Dialkyl Carbonates |

| Toxicity of Reagents | High (Phosgene is extremely toxic) | Low (CO2 and urea are relatively benign) |

| Byproducts | Often corrosive (e.g., HCl) or hazardous | Often benign (e.g., H2O, NH3) or can be recycled |

| Atom Economy | Can be lower due to leaving groups and side reactions | Potentially higher, especially in addition reactions |

| Reaction Conditions | Can be harsh | Often milder, catalyst-dependent |

| Sustainability | Based on depleting and hazardous feedstocks | Utilizes renewable (CO2) or readily available (urea) feedstocks |

Advanced Analytical and Spectroscopic Methodologies for 2 Ethylhexyl Carbamate Characterization

Chromatographic Techniques for Trace Analysis and Quantification

Chromatographic methods are essential for separating 2-Ethylhexyl carbamate (B1207046) from complex mixtures and quantifying its presence, even at trace levels. These techniques are widely applied in reaction monitoring and quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a primary technique for the analysis of 2-Ethylhexyl carbamate and its derivatives. This method combines the superior separation capability of gas chromatography with the highly sensitive and specific detection of mass spectrometry. It is frequently employed for determining reaction yields and monitoring the conversion of reactants. sci-hub.se In typical applications, an internal standard, such as n-dodecane or 1,3,5-methoxybenzene, is used to ensure accurate quantification. sci-hub.seamazonaws.com

The process involves injecting a volatilized sample into a GC column, where components separate based on their boiling points and interactions with the stationary phase. As the separated components elute, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique fragmentation pattern that confirms the identity of the compound. acs.org This powerful combination allows for both qualitative and quantitative analysis of this compound in various matrices.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is another vital chromatographic technique applicable to the analysis of this compound and related compounds. google.comresearchgate.netresearchgate.net HPLC is particularly useful for non-volatile or thermally sensitive compounds that are not suitable for GC analysis. The technique separates components in a liquid mobile phase as they pass through a column packed with a solid stationary phase.

In the context of carbamate analysis, HPLC has been used to quantify related compounds in complex mixtures. For instance, in processes involving various carbamates, including this compound, HPLC is used for quantitative analysis of reactants and products. researchgate.netgoogleapis.com The selection of the mobile phase, which can be a mixture of solvents like acetonitrile (B52724) and water, and the type of column are critical parameters that are optimized to achieve the desired separation. acs.org Detection is often performed using a UV-Vis spectrophotometer.

Multidimensional Gas Chromatography-Mass Spectrometry (MDGC-MS) Approaches

For highly complex samples where single-column chromatography is insufficient, Multidimensional Gas Chromatography-Mass Spectrometry (MDGC-MS) offers enhanced resolution. This advanced technique, often in the form of comprehensive two-dimensional GC (GC×GC), utilizes two columns with different stationary phases to achieve a more thorough separation of co-eluting compounds.

In a typical MDGC-MS setup, the effluent from the first column is trapped and then re-injected onto a second, usually shorter and narrower, column for further separation before detection by the mass spectrometer. This approach provides a significant increase in peak capacity and sensitivity. Pyrolysis-GC×GC coupled with time-of-flight mass spectrometry (Py-GC×GC-TOF-MS) has been used for the analysis of complex materials, demonstrating the power of this technique in separating a wide range of chemical compounds. nih.gov While specific applications for this compound are not extensively documented, the principles of MDGC-MS make it a highly suitable method for its trace analysis in challenging matrices. amazonaws.com

Spectroscopic Approaches for Structural Confirmation and Purity Assessment

Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of this compound, as well as for assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbamate Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound and its derivatives. rsc.org Both ¹H and ¹³C NMR are routinely used to provide detailed information about the carbon-hydrogen framework of the molecule. google.comrsc.org

In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide information about the different types of protons and their neighboring atoms. amazonaws.com For example, in derivatives of this compound, specific proton signals corresponding to the aromatic and aliphatic parts of the molecule can be clearly identified. rsc.orgresearchgate.net

¹³C NMR provides information about the different carbon environments in the molecule. The chemical shift of each carbon signal indicates its electronic environment, which is crucial for confirming the carbamate structure. amazonaws.comrsc.org The data from both ¹H and ¹³C NMR are often used together to build a complete picture of the molecular structure. google.com

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a this compound Derivative Data is for [1,1'-Biphenyl]-4-yl bis(2-ethylhexyl)carbamate. rsc.org

| Nucleus | Chemical Shift (δ ppm) | Multiplicity/Coupling Constant (J Hz) | Assignment |

| ¹H NMR | 7.62 – 7.55 | m | Aromatic H |

| ¹H NMR | 7.46 | t, J = 7.6 | Aromatic H |

| ¹H NMR | 7.39 – 7.33 | m | Aromatic H |

| ¹H NMR | 7.22 – 7.16 | m | Aromatic H |

| ¹H NMR | 3.40 – 3.25 | m | -CH₂- (adjacent to N) |

| ¹H NMR | 1.84 – 1.74 | m | -CH- (ethylhexyl) |

| ¹H NMR | 1.50 – 1.24 | m | -CH₂- (ethylhexyl chain) |

| ¹H NMR | 1.01 – 0.86 | m | -CH₃ (ethylhexyl) |

| ¹³C NMR | 155.3 | - | C=O (carbamate) |

| ¹³C NMR | 151.1, 140.7, 138.2, 128.8, 128.0, 127.2, 127.1, 122.0 | - | Aromatic C |

This table is interactive. Click on the headers to sort.

Infrared (IR) Spectrometry in Carbamate Analysis

Infrared (IR) spectrometry, particularly Fourier-transform infrared (FTIR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule. researchgate.netacs.org For this compound, IR spectroscopy is used to confirm the presence of the characteristic carbamate group.

The IR spectrum of a carbamate will show distinctive absorption bands corresponding to the N-H and C=O stretching vibrations. The N-H stretch typically appears as a sharp peak in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretch of the carbamate group gives a strong absorption band, usually in the range of 1680-1730 cm⁻¹. The presence and position of these peaks provide strong evidence for the carbamate functionality. FTIR analysis is also used to monitor the progress of reactions involving carbamates by observing the appearance or disappearance of specific peaks. acs.org

Table 2: Key IR Absorption Frequencies for Carbamate Functional Groups

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium to Strong |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| C=O Stretch (Carbonyl) | 1680 - 1730 | Strong |

| N-H Bend | 1500 - 1600 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

| C-O Stretch | 1000 - 1250 | Strong |

This table is interactive. Click on the headers to sort.

Optimized Sample Preparation and Derivatization Protocols for Complex Matrices

The analysis of this compound in complex matrices is often hindered by the presence of interfering substances. iarc.fr Consequently, meticulous sample preparation is a critical prerequisite for accurate quantification. Various extraction and clean-up procedures have been developed to isolate the analyte and minimize matrix effects. iarc.frresearchgate.net

Extraction Techniques:

Commonly employed extraction methods for carbamates include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). researchgate.netnih.gov For instance, LLE using solvents like ethyl acetate (B1210297) has been utilized, with optimization of parameters such as pH to enhance extraction efficiency. nih.gov SPE offers advantages in terms of reduced solvent consumption and higher sample throughput. nih.gov A variety of sorbents can be used in SPE, with Oasis HLB, a hydrophilic-lipophilic balanced polymer, being a popular choice for its ability to retain a broad range of compounds, including carbamates. lcms.cz The selection of the appropriate extraction technique and solvent is crucial and often depends on the specific characteristics of the sample matrix. researchgate.net For example, in the analysis of alcoholic beverages, direct injection may be possible in some cases, while for more complex matrices like certain foods, a more rigorous clean-up is necessary. researchgate.net

Derivatization Protocols:

To enhance the sensitivity and chromatographic behavior of this compound, derivatization is often employed, particularly for analysis by gas chromatography (GC) and high-performance liquid chromatography (HPLC). nih.govresearchgate.net

Silylation for GC Analysis: A common derivatization approach for GC-based methods is silylation. Reagents such as bis-(trimethylsilyl)trifluoroacetamide (BSTFA) react with the carbamate group to form a more volatile and thermally stable trimethylsilyl (B98337) (TMS) derivative. nih.gov Optimal conditions for this reaction, including temperature and time, must be carefully established to ensure complete derivatization. nih.gov For example, one study optimized the derivatization of ethyl carbamate by heating with BSTFA at 80°C for 30 minutes. nih.gov

Fluorescent Derivatization for HPLC Analysis: For HPLC analysis with fluorescence detection, derivatization with a fluorescent labeling agent is necessary as this compound does not possess a native chromophore. researchgate.netrsc.org 9-Xanthydrol is a widely used reagent that reacts with carbamates to produce a highly fluorescent derivative. nih.govrsc.org The reaction is typically carried out in an acidic medium. researchgate.net Recent advancements have focused on simplifying and accelerating this process, with methods developed that allow for rapid derivatization without the need for an extraction step, significantly reducing analysis time. rsc.orgrsc.org

The following table summarizes key parameters for different sample preparation and derivatization protocols:

| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Silylation (GC-MS) | Fluorescent Derivatization (HPLC-FLD) |

| Principle | Partitioning of the analyte between two immiscible liquid phases. | Adsorption of the analyte onto a solid sorbent, followed by elution. | Conversion of the analyte into a volatile derivative. | Reaction of the analyte with a fluorescent reagent. |

| Typical Solvent/Reagent | Ethyl acetate, Dichloromethane. researchgate.netnih.gov | Oasis HLB, Styrene-divinylbenzene copolymer. iarc.frlcms.cz | Bis-(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov | 9-Xanthydrol. nih.govrsc.org |

| Key Optimization Factors | pH, solvent choice, extraction time. nih.gov | Sorbent type, wash and elution solvents, sample pH. researchgate.netacs.org | Reaction temperature and time, reagent concentration. nih.gov | Reaction time, acid concentration, light conditions. rsc.org |

| Advantages | Simple and widely applicable. | High recovery, reduced solvent use, potential for automation. nih.govresearchgate.net | Improves volatility and thermal stability for GC analysis. nih.gov | High sensitivity and selectivity for HPLC-FLD. researchgate.netrsc.org |

| Disadvantages | Can be labor-intensive and use large solvent volumes. | Can be more expensive than LLE, method development can be complex. | Requires an additional reaction step, potential for side reactions. | Requires an additional reaction step, reagent stability can be a concern. researchgate.net |

Rigorous Method Validation and Performance Metrics in this compound Analysis

To ensure the reliability and accuracy of analytical data, rigorous method validation is essential. iarc.frresearchgate.net This process involves evaluating several key performance parameters to demonstrate that the analytical method is suitable for its intended purpose. eurl-pesticides.eu

Key Validation Parameters:

Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov A calibration curve is constructed by analyzing a series of standards of known concentrations, and the linearity is typically evaluated by the coefficient of determination (R²). researchgate.net For the analysis of ethyl carbamate, regression coefficients greater than 0.999 are often achieved. researchgate.netnih.gov

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.govacs.org These values are crucial for determining the sensitivity of the method. For example, a GC-MS method for ethyl carbamate reported an LOD of 0.30 µg/kg and an LOQ of 5.0 µg/kg. nih.gov Another HPLC method with fluorescence detection achieved an even lower LOQ of 0.84 µg/L. rsc.org

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.netnih.gov It is usually expressed as the relative standard deviation (RSD). Intraday precision evaluates the variability within a single day, while interday precision assesses the variability between different days. researchgate.net For carbamate analysis, RSD values are typically expected to be below 10-15%. nih.govacs.org

Accuracy: Accuracy is the closeness of the analytical result to the true value. It is often determined by analyzing certified reference materials or by performing recovery studies on spiked samples. researchgate.neteurl-pesticides.eu In recovery studies, a known amount of the analyte is added to a blank matrix, and the percentage of the analyte recovered by the method is calculated. researchgate.net Recoveries in the range of 70-120% are generally considered acceptable. acs.org

Specificity/Selectivity: This parameter ensures that the analytical signal is solely due to the analyte of interest and not from any interfering components in the sample matrix. iarc.fr This is particularly important for complex matrices. The use of mass spectrometry (MS) detectors, especially in tandem MS (MS-MS) mode, provides high selectivity. iarc.fr

The following table presents typical performance metrics for validated analytical methods for carbamate analysis:

| Performance Metric | Typical Acceptance Criteria | Example Finding for Ethyl Carbamate Analysis | Reference |

| Linearity (R²) | > 0.99 | 0.9999 | nih.gov |

| Limit of Detection (LOD) | Method-dependent | 0.30 µg/kg (GC-MS) | nih.gov |

| Limit of Quantification (LOQ) | Method-dependent | 5.0 µg/kg (GC-MS) | nih.gov |

| Precision (RSD) | < 15% | < 8.4% | nih.gov |

| Accuracy (Recovery) | 70-120% | 97.0–104.0% | researchgate.net |

Application of Analytical Methods in Environmental and Biological Samples

The validated analytical methods for this compound and other carbamates are crucial for monitoring their presence in various environmental and biological matrices. nih.gov

Environmental Samples:

Carbamates can enter the environment through various pathways, making their analysis in samples such as water and soil important for environmental monitoring. researchgate.net Analytical methods for environmental samples often require preconcentration steps to detect the low levels of these compounds. researchgate.net Techniques like solid-phase microextraction (SPME) coupled with liquid chromatography have been successfully applied for the analysis of carbamates in water samples, achieving low detection limits. acs.org For instance, an in-tube SPME-LC method achieved detection limits for some carbamates below 0.3 µg/L. acs.org

Biological Samples:

The analysis of carbamates in biological samples, such as blood and urine, is essential for assessing human exposure. iarc.fr These matrices are inherently complex, necessitating efficient sample clean-up procedures to remove proteins and other interfering substances before analysis. iarc.fr Gas chromatography-mass spectrometry (GC-MS) is a commonly used technique for the determination of ethyl carbamate in blood. iarc.fr The use of isotopically labeled internal standards, such as ethyl carbamate-d5, is highly recommended to improve the accuracy and precision of the quantification in these complex matrices. iarc.frnih.gov

The following table provides examples of the application of analytical methods for carbamate analysis in different sample types:

| Sample Type | Analytical Technique | Key Findings/Application | Reference |

| Water | In-tube SPME-LC | Detection of various carbamates at sub-µg/L levels. | acs.org |

| Wastewater | HPLC-UV | EPA Method 632 for the determination of carbamate and urea (B33335) pesticides. | epa.gov |

| Blood | GC-MS | Monitoring the time course of ethyl carbamate elimination in mice. | iarc.fr |

| Fermented Foods & Beverages | GC-MS, HPLC-FLD | Quantification of ethyl carbamate to ensure food safety. | researchgate.netnih.govresearchgate.net |

Molecular Toxicology and Mechanistic Investigations of 2 Ethylhexyl Carbamate

Cellular and Subcellular Mechanisms of Action

The toxic effects of carbamates are multifaceted, initiating at the cellular level and disrupting fundamental biological processes. These perturbations collectively contribute to cytotoxicity and potential carcinogenicity.

Exposure to carbamates is consistently linked to the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. nih.govscielo.org.co Studies on ethyl carbamate (B1207046) (EC) have demonstrated its capacity to increase ROS production in various cell models, including human hepatoma G2 (HepG2) cells. researchgate.netnih.gov This overproduction of ROS can lead to widespread damage of cellular macromolecules such as lipids, proteins, and DNA. nih.govmdpi.com

The mechanism often involves the disruption of mitochondrial function and the electron transport chain, which are primary sites of ROS generation. ums.edu.my Furthermore, some carbamates can inhibit the Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response, thereby weakening the cell's defense against oxidative damage. nih.govnih.gov The inhibition of Nrf2 can exacerbate the toxic effects by preventing the expression of protective enzymes. nih.gov This pesticide-induced oxidative stress is considered a common feature across different chemical families, including carbamates, and is a key mechanism of their toxicity. nih.gov For instance, chronic exposure to carbamate pesticides has been associated with an increase in lipid peroxidation in erythrocytes. scielo.org.co

A direct consequence of carbamate-induced cellular stress is a reduction in cell viability and the triggering of programmed cell death, or apoptosis. Research on ethyl carbamate has shown that it significantly inhibits the viability of HepG2 cells in a dose-dependent manner. researchgate.netnih.gov At high concentrations, EC induces apoptosis, a controlled process of cell dismantling that prevents inflammation. researchgate.net This apoptotic response can be initiated through multiple signaling cascades, including those activated by ROS and DNA damage. nih.gov

The apoptotic process involves the activation of a family of proteins known as caspases. Studies on other compounds with similar structural motifs, such as bis(2-ethylhexyl) phthalate (B1215562), have shown activation of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3). nih.gov Furthermore, the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is often shifted in favor of apoptosis. nih.gov It has also been noted that organophosphate and carbamate pesticides can disrupt cellular homeostasis in lymphocytes, leading to apoptosis. ufsm.br

Carbamates can interfere with the normal progression of the cell cycle, a tightly regulated process that governs cell division. Studies on ethyl carbamate revealed that it can cause cell cycle arrest, specifically inhibiting the transition from the G1 (first gap) phase to the S (synthesis) phase in HepG2 cells. researchgate.netnih.gov This G1 arrest provides time for the cell to repair DNA damage before replication, but if the damage is too severe, it can lead to apoptosis. nih.gov

The mechanism of this cell cycle arrest is linked to the modulation of key regulatory proteins. EC treatment has been shown to increase the expression of tumor suppressor proteins p53 and p21, while decreasing the expression of cyclin E and cyclin-dependent kinase 2 (Cdk2), which are essential for the G1/S transition. researchgate.net Similarly, studies on other carbamates, such as ethyl-4-bromophenyl-carbamate and ethyl-4-chlorophenyl-carbamate, demonstrated a cytostatic effect in human lymphocyte cultures, characterized by an increase in the cell cycle length or arrest in metaphase. nih.gov

Table 1: Effect of Ethyl Carbamate on Cell Cycle Regulatory Genes in HepG2 Cells

| Gene | Function | Observed Effect of EC Treatment | Reference |

| p53 | Tumor suppressor; transcription factor that regulates cell cycle arrest and apoptosis. | Increased expression | researchgate.net |

| p21 | Cyclin-dependent kinase inhibitor; activated by p53 to induce G1 arrest. | Increased expression | researchgate.net |

| Cyclin E | Regulatory protein that complexes with Cdk2 to drive the G1/S transition. | Decreased expression | researchgate.net |

| Cdk2 | Catalytic subunit that phosphorylates key substrates for S phase entry. | Decreased expression | researchgate.net |

| p27 | Cyclin-dependent kinase inhibitor. | No significant change in expression | researchgate.net |

This table summarizes findings from studies on ethyl carbamate, an analogue of 2-Ethylhexyl carbamate.

Exposure to ethyl carbamate can cause profound disruptions in cellular metabolism. nih.govresearchgate.net Studies in HepG2 cells revealed that EC treatment affects multiple metabolic pathways, leading to energy depletion, a reduction in the cell's detoxification capacity, and compromised membrane integrity. nih.govresearchgate.net A key mechanism is the inhibition of glutathione (B108866) (GSH) synthesis. nih.gov GSH is a critical antioxidant and plays a major role in the detoxification of xenobiotics. Its depletion leaves the cell vulnerable to oxidative damage and toxic insults. nih.gov

The metabolism of this compound itself is likely to involve carboxylesterases, enzymes that hydrolyze ester bonds. nih.gov Studies on other 2-ethylhexyl-containing compounds, such as the flame retardants 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB) and bis(2-ethylhexyl) 2,3,4,5-tetrabromophthalate (TBPH), show that the 2-ethylhexyl group is cleaved by these enzymes. nih.govresearchgate.net This metabolic process can lead to the formation of metabolites that may have their own toxicological profiles. nih.gov Furthermore, carbamates can act as endocrine-disrupting chemicals (EDCs) and interact with nuclear receptors like the constitutive androstane (B1237026) receptor (CAR), which plays a role in regulating hepatic glucose and lipid metabolism. mdpi.com

Genotoxicity and Mutagenicity Assessments

Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, causing mutations, which can lead to cancer. Ethyl carbamate is recognized as a genotoxic carcinogen. food.gov.uk Its genotoxicity is largely dependent on metabolic activation. In the absence of metabolic enzymes, ethyl carbamate does not show genotoxic effects in various test systems. nih.gov However, when activated by cytochrome P450 enzymes (specifically CYP2E1), it is converted to vinyl carbamate and then to vinyl carbamate epoxide, which can bind to DNA and form adducts, leading to mutations. researchgate.net

Table 2: Summary of Genotoxicity Findings for Ethyl Carbamate and Analogues

| Test System | Compound(s) | Finding | Implication | Reference |

| Ames Test (S. typhimurium) | Ethyl Carbamate | Mutagenic in strain TA100 with metabolic activation. | Causes base-pair substitutions at G-C sites. | nih.gov |

| Human Lymphoblastoid Cells (TK6) | Ethyl Carbamate | No significant mutagenicity observed. | May indicate differences in metabolic activation or repair mechanisms compared to bacteria. | nih.gov |

| Rat Micronucleus Test | Ethyl-4-bromophenyl-carbamate, Ethyl-4-chlorophenyl-carbamate | Increased frequency of micronucleated polychromatic erythrocytes. | Induces chromosome damage (clastogenicity) in vivo. | nih.gov |

These assessments indicate that carbamates as a class have the potential for genotoxicity. canada.ca In vivo studies using Wistar rats exposed to other ethyl-carbamate derivatives (ethyl-4-bromophenyl-carbamate and ethyl-4-chlorophenyl-carbamate) showed an increased frequency of micronucleated polychromatic erythrocytes, which is an indicator of chromosomal damage. nih.gov This highlights that while some carbamates may require metabolic activation to be mutagenic in bacterial assays, the potential for in vivo genotoxicity is a significant concern for this class of compounds.

In Vivo Genotoxicity Studies Utilizing DNA Damage Assays (e.g., Comet Assay, Micronucleus Test)

In vivo genotoxicity assays are crucial for evaluating the potential of a chemical to cause DNA damage in a whole organism. The comet assay and the micronucleus test are two such widely used methods. The comet assay, or single-cell gel electrophoresis, measures DNA strand breaks in individual cells. thebioscan.com The micronucleus test detects chromosome breakage or loss by identifying small, secondary nuclei (micronuclei) that form around chromosome fragments or whole chromosomes left behind during cell division. thebioscan.com

To enhance the detection of genotoxins, these assays can be combined in a single study, which improves the assessment capabilities without requiring additional animals. nih.gov For instance, a genotoxicity testing guideline proposes using two in vivo assays as a follow-up to positive in vitro results. nih.gov

Studies using metabolically competent HepaRG cells to predict in vivo genotoxicity found that methyl carbamate, a related compound, failed to increase DNA migration in the comet assay and did not cause an increase in micronuclei formation. oup.comoup.com This suggests a lack of genotoxic potential under those specific test conditions. The sensitivity and specificity of these assays are critical, with one study finding the micronucleus test to be more sensitive (73%) but less specific (80%) than the comet assay (44% sensitivity, 100% specificity). oup.comresearchgate.net

Table 1: Performance of In Vitro Assays in HepaRG Cells for Predicting In Vivo Genotoxicity (Based on data for a panel of compounds including methyl carbamate)

| Assay | Sensitivity | Specificity | Accuracy |

| Comet Assay | 44% | 100% | 72% |

| Micronucleus Test | 73% | 80% | 75% |

| Data derived from studies by Josse et al. (2014). oup.comoup.comresearchgate.net |

In Vitro Mutagenicity and DNA Damage Assays

In vitro assays are fundamental for screening the mutagenic and DNA-damaging potential of chemicals in a controlled environment. These tests often utilize cell lines, such as human hepatoma G2 (HepG2) cells or Chinese Hamster Ovary (CHO) cells, which can be metabolically competent or used in conjunction with an external metabolic activation system (like S9-mix). mdpi.comresearchgate.net

Ethyl carbamate, a known carcinogen, has been shown to inhibit the viability of HepG2 cells in a dose-dependent manner and induce apoptosis. researchgate.net Studies also indicate that ethyl carbamate exposure can lead to the production of reactive oxygen species, suggesting oxidative stress as a potential mechanism of its cytotoxicity. researchgate.net

High-information-content assays, such as the MultiFlow® DNA Damage assay, offer a multiplexed approach by simultaneously measuring several biomarkers of genotoxicity. nih.govnih.gov This flow cytometry-based method analyzes markers including:

γH2AX: A marker for DNA double-strand breaks. nih.govnih.gov

p53: A tumor suppressor protein that accumulates in response to DNA damage. nih.govnih.gov

Phospho-histone H3: An indicator of cells undergoing mitosis. nih.govnih.gov

Polyploidization: An increase in the number of chromosome sets, measured by the frequency of 8n cells. nih.govnih.gov

These multiplexed assays, combined with machine learning models, can predict a compound's genotoxic mode of action, categorizing it as a clastogen (causing chromosome breaks) or an aneugen (causing chromosome loss/gain). nih.govnih.gov While data for this compound in such assays is not available, ethyl carbamate is recognized as a genotoxic carcinogen, with its activity often dependent on metabolic activation to form DNA-reactive metabolites. food.gov.uk

Mechanisms of DNA Adduction and Repair Processes (e.g., Alkylation, Interstrand Cross-links, Monoadducts)

DNA-reactive carcinogens, or their electrophilic metabolites, can covalently bind to nucleophilic sites in DNA, forming DNA adducts. mdpi.com This process is a key event in the initiation of carcinogenesis. mdpi.comtera.org The formation of these adducts can trigger DNA repair mechanisms, but if the damage is unrepaired or misrepaired, it can lead to mutations during DNA replication. mdpi.commdpi.com

The carcinogenicity of ethyl carbamate is strongly linked to its metabolic activation pathway. Ethyl carbamate is metabolized to vinyl carbamate, which is then oxidized to the highly reactive vinyl carbamate epoxide. researchgate.net This epoxide is a potent electrophile that readily forms adducts with DNA.

Studies on ethyl carbamate have identified 7-(2-oxoethyl)guanine as the main DNA adduct formed in the liver of treated mice and rats. nih.gov This adduct is formed at a much higher rate from vinyl carbamate than from ethyl carbamate, supporting the proposed metabolic activation pathway. nih.gov The 7-(2-oxoethyl)guanine adduct can exist in equilibrium with a hemiacetal conformation, O⁶,7-(1'-hydroxyethano)guanine, which is considered a promutagenic lesion because it can disrupt base pairing during DNA replication. nih.gov Furthermore, this adduct may lead to the formation of intrastrand cross-links with adjacent bases, which can also have promutagenic consequences. nih.gov

The cell possesses several DNA repair pathways to remove such lesions, including base excision repair (BER) for small lesions and nucleotide excision repair (NER) for bulky adducts that distort the DNA helix. ulisboa.pt The persistence and level of DNA adducts depend on the balance between the rate of their formation and the rate of their repair. mdpi.com

Chromosomal Aberration Analysis

Chromosomal aberration tests are cytogenetic assays designed to identify structural changes in chromosomes, such as breaks, deletions, or rearrangements. thebioscan.comunlp.edu.ar These tests can be performed in vitro using cultured mammalian cells, like Chinese Hamster Ovary (CHO) cells, or in vivo by analyzing bone marrow cells from treated animals. unlp.edu.aragc-chemicals.com

There is no specific data on chromosomal aberrations induced by this compound in the reviewed literature. However, studies on other carbamate pesticides have demonstrated their potential to induce such effects. For example, the carbamate insecticide pirimicarb (B1678450) was shown to cause a concentration-dependent increase in chromatid-type breaks in CHO-K1 cells. unlp.edu.ar Similarly, bendiocarb (B1667985) induced both numerical and structural chromosomal aberrations in the bone marrow cells of the reptile Calotes versicolor in a time-dependent manner. thebioscan.com

In a study on pirimicarb and its commercial formulation, both substances induced a significant delay in the cell-cycle progression of CHO-K1 cells. unlp.edu.ar The genotoxicity was suggested to be related to its metabolites, desmethyl pirimicarb and desmethylformamido pirimicarb. unlp.edu.ar

Table 2: Chromosomal Aberrations Induced by Pirimicarb in CHO-K1 Cells

| Aberration Type | Observation |

| Chromatid-type breaks | Concentration-dependent increase observed. |

| Isochromatid-type breaks | Concentration-dependent increase observed. |

| Cell-cycle kinetics | Significant delay observed at higher concentrations. |

| Data derived from a study by Larramendy et al. unlp.edu.ar |

Neurotoxicological Mechanisms within the Carbamate Class

Inhibition of Acetylcholinesterase (AChE) Activity and Cholinergic Overstimulation

A primary neurotoxic mechanism shared by carbamate compounds is the inhibition of the enzyme acetylcholinesterase (AChE). toxoer.comnih.gov AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts, thereby terminating the nerve signal. toxoer.com

Carbamates act as reversible inhibitors of AChE. They bind to the active site of the enzyme, leading to its carbamylation. nih.gov This inactivation of AChE disrupts the normal breakdown of acetylcholine, causing it to accumulate at cholinergic synapses. toxoer.comnih.gov The resulting excess of ACh leads to the continuous and excessive stimulation of cholinergic receptors (both nicotinic and muscarinic) in the central and peripheral nervous systems. toxoer.comnih.gov This state of hyperstimulation is known as a "cholinergic crisis" and is the basis for the acute cholinergic syndrome seen in carbamate poisoning. nih.govresearchgate.net The severity of symptoms depends on the dose, route, and duration of exposure. irb.hr

Molecular Basis of Neurological Manifestations

The accumulation of acetylcholine and subsequent overstimulation of its receptors underlie the diverse neurological manifestations of carbamate toxicity. nih.gov This overstimulation occurs at multiple sites:

Muscarinic receptors in organs innervated by the parasympathetic nervous system. nih.gov

Nicotinic receptors at the neuromuscular junction and in autonomic ganglia. nih.gov

Cholinergic receptors within the central nervous system (CNS). nih.gov

Prolonged receptor activation disrupts the normal transmission of nerve impulses, leading to a lack of neuromuscular coordination and potentially death from respiratory failure. toxoer.com In the CNS, the inhibition of AChE in brain regions like the basolateral amygdala is considered a critical step for the initiation of seizures. nih.gov

Beyond direct AChE inhibition, other molecular mechanisms may contribute to carbamate neurotoxicity. Some studies suggest that certain carbamate pesticides can directly affect neuronal nicotinic receptors through mechanisms independent of AChE inhibition, which could be particularly relevant after long-term exposure. nih.gov Furthermore, exposure to carbamates can induce oxidative stress, which may involve the inhibition of protective signaling pathways like the Nrf2-ARE pathway, contributing to cellular damage. nih.gov Chronic exposure may also lead to synaptic adaptation, such as the down-regulation of muscarinic receptors, as a compensatory mechanism. nih.gov

Endocrine Disrupting Potential and Mechanisms of Interference (Drawing from 2-Ethylhexyl Moiety in Related Compounds)

While direct studies on the endocrine-disrupting properties of this compound are limited, the toxicological profile of other compounds containing the 2-Ethylhexyl moiety, such as Di(2-ethylhexyl) phthalate (DEHP) and 2-Ethylhexyl diphenyl phosphate (B84403) (EHDPP), provides significant insight into its potential mechanisms of interference with the endocrine system. nih.gov The endocrine system relies on a complex balance of hormones to regulate development, reproduction, and homeostasis, and exogenous chemicals can disrupt these processes through various mechanisms. nih.govjcpjournal.orgistas.net

The 2-Ethylhexyl group is a common component in plasticizers and industrial chemicals, leading to widespread human exposure. jcpjournal.org Research on analogous compounds suggests that the 2-Ethylhexyl moiety can contribute to endocrine disruption by interacting with hormone receptors, altering hormone synthesis and metabolism, and dysregulating hormonal feedback loops. bioscientifica.comnih.gov

Endocrine-disrupting chemicals (EDCs) can exert their effects by binding to nuclear receptors, which are ligand-activated transcription factors that regulate gene expression in response to hormones. jst.go.jp Compounds containing the 2-Ethylhexyl moiety have been shown to interact with several key nuclear receptors.

Peroxisome Proliferator-Activated Receptors (PPARs): The DEHP metabolite, mono-(2-ethylhexyl) phthalate (MEHP), is known to activate both PPARα and PPARγ. amegroups.orgnih.gov This activation is a proposed mechanism for some of the toxicities associated with DEHP. researchgate.net

Estrogen Receptors (ERs): The estrogenic activity of various phthalates, including DEHP, has been investigated. In stably transfected human estrogen receptor-α transcriptional activation (STTA) assays, DEHP did not show significant estrogenic activity. nih.gov However, its metabolite MEHP exhibited anti-estrogenic effects, suggesting a receptor-mediated mechanism. mdpi.com In silico docking experiments also suggest that DEHP and its metabolites can interact with estrogen receptors. packtox.fr

Androgen Receptor (AR): MEHP has demonstrated anti-androgenic effects in yeast-based assays (YAS). mdpi.com However, further tests indicated that this anti-androgenic activity might be related to non-receptor-mediated mechanisms, such as the inhibition of protein synthesis or disruption of gene transcription at high concentrations. mdpi.com

Constitutive Androstane Receptor (CAR): DEHP has been identified as a highly potent and selective agonist for the human constitutive androstane receptor splice variant CAR2. researchgate.netnih.gov Activation of CAR2 by DEHP was shown to induce the expression of target genes like CYP2B6 and CYP3A4 in primary human hepatocytes, highlighting a novel pathway for DEHP toxicity. nih.gov

These findings suggest that a potential mechanism of toxicity for this compound could involve interactions with various nuclear receptors, leading to the modulation of transcriptional activity of hormone-responsive genes.

Table 1: Nuclear Receptor Interactions of Compounds with 2-Ethylhexyl Moiety

| Compound | Receptor | Observed Effect | Reference |

| Mono-(2-ethylhexyl) phthalate (MEHP) | PPARα, PPARγ | Agonist | amegroups.org, nih.gov |

| Mono-(2-ethylhexyl) phthalate (MEHP) | Estrogen Receptor (ER) | Anti-estrogenic | mdpi.com |

| Mono-(2-ethylhexyl) phthalate (MEHP) | Androgen Receptor (AR) | Anti-androgenic (non-receptor mediated) | mdpi.com |

| Di(2-ethylhexyl) phthalate (DEHP) | Estrogen Receptor (ER) | No significant activity in STTA assay | nih.gov |

| Di(2-ethylhexyl) phthalate (DEHP) | Constitutive Androstane Receptor 2 (CAR2) | Potent and selective agonist | nih.gov, researchgate.net |

Steroidogenesis, the process of hormone synthesis from cholesterol, is a critical pathway that can be disrupted by EDCs. bioscientifica.com Several studies on compounds with a 2-Ethylhexyl moiety demonstrate significant interference with this process.

Research using human adrenocortical (H295R) cells has shown that 2-Ethylhexyl diphenyl phosphate (EHDPP) disrupts hormone regulation. Exposure to EHDPP resulted in increased secretion of estradiol (B170435), cortisol, and aldosterone. nih.govresearchgate.net This was accompanied by the significant upregulation of key genes involved in corticosteroidogenesis, including CYP11B2, CYP21A1, 3β-HSD2, and 17β-HSD1. nih.govresearchgate.net These findings indicate that EHDPP interferes with adrenal steroidogenesis and lipid homeostasis, which are essential for maintaining hormonal balance. nih.gov

Similarly, DEHP and its primary active metabolite, MEHP, have been shown to disrupt ovarian and testicular steroidogenesis. In animal studies, DEHP exposure led to decreased levels of estradiol (E2) and reduced expression of aromatase (Cyp19a1), the enzyme responsible for converting androgens to estrogens. bioscientifica.com In mouse antral follicles, both DEHP and MEHP inhibited follicle growth and E2 production. bioscientifica.com Other studies have shown that MEHP can decrease the synthesis of progesterone, androstenedione, and testosterone, which was associated with decreased expression of steroidogenic enzymes like Cyp11a1 and Cyp17a1. bioscientifica.com In males, exposure to DEHP has been linked to a deficiency in testosterone. cellmolbiol.org

Table 2: Effects of 2-Ethylhexyl Containing Compounds on Steroidogenesis

| Compound | Model System | Observed Hormonal/Gene Expression Changes | Reference |

| 2-Ethylhexyl diphenyl phosphate (EHDPP) | Human H295R cells | ↑ Estradiol, Cortisol, Aldosterone; ↑ CYP11B2, CYP21A1, 3β-HSD2, 17β-HSD1 expression | nih.gov, researchgate.net |

| Di(2-ethylhexyl) phthalate (DEHP) | Rat in vivo | ↓ Estradiol; ↓ Aromatase mRNA and protein | bioscientifica.com |

| Di(2-ethylhexyl) phthalate (DEHP) | Mouse antral follicles | ↓ Estradiol production; ↓ Cyp19a1 expression | bioscientifica.com |

| Mono-(2-ethylhexyl) phthalate (MEHP) | Mouse antral follicles | ↓ Progesterone, Androstenedione, Testosterone, Estradiol; ↓ Cyp11a1, Cyp17a1, Cyp19a1 expression | bioscientifica.com |

Immunotoxicological Research Considerations

The immune system is a potential target for xenobiotics, and its disruption can lead to immunosuppression, allergy, or autoimmunity. ufsm.broecd.org Carbamate pesticides, as a class, are known to have immunotoxic potential. jcu.cz They can interfere with cellular signaling and induce apoptosis in immune cells. ufsm.br For instance, some carbamates have been shown to impair the function of neutrophils. jcu.cz

The cholinergic system present in lymphocytes makes these immune cells susceptible to disruption by carbamate pesticides, which are known inhibitors of acetylcholinesterase. ufsm.br This inhibition can disrupt cellular homeostasis and lead to adverse immune effects. jcu.cz While much of the research has focused on organophosphates and N-methyl carbamates, the potential for other carbamates, including this compound, to induce immunotoxicity warrants investigation. jcu.czepa.gov

A document from the Organisation for Economic Co-operation and Development (OECD) lists ethyl carbamate as a substance for which immunotoxicity data (antibody response, cell proliferation) is available, indicating that this class of compounds is on the radar for immune system effects. oecd.org Given the known immunotoxic effects of the broader carbamate class, it is crucial to consider that this compound may also possess immunomodulatory properties. Future research should aim to evaluate the effects of this compound on various immune functions, such as T-cell proliferation, cytokine production, and natural killer (NK) cell activity, to fully characterize its toxicological profile. oecd.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Carbamate Toxicological Endpoints

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are valuable in silico tools used to predict the toxicological properties of chemicals based on their molecular structure, thereby reducing the need for extensive animal testing. nih.gov These models have been applied to the carbamate class of compounds to predict various toxicological endpoints. oup.com

SAR analyses have been used to predict the mutagenicity and carcinogenicity of certain ethyl-carbamates. One such study showed no structural alerts that would indicate a propensity for these carbamates to bind to biomolecules or estrogen receptors. nih.gov QSAR models have been developed for various pesticide classes, including carbamates, to predict acute toxicity towards aquatic organisms like rainbow trout. oup.com These models often rely on physicochemical descriptors to establish a correlation between chemical structure and biological activity. nih.gov

Furthermore, 2D-QSAR models have been successfully developed for designing potent carbamate-based inhibitors of acetylcholinesterase, a key target for this chemical class. plos.org Such models use molecular descriptors to build a linear relationship between the chemical structure and its biological activity (e.g., pIC50). The robustness and predictive power of these models are typically validated through internal and external validation methods. plos.org

For this compound, the application of SAR and QSAR modeling could provide initial assessments of its potential for various toxicological effects, including neurotoxicity, genotoxicity, and receptor-mediated endocrine disruption. By comparing its structural features to those of other well-characterized carbamates, these computational approaches can help prioritize and guide future in vitro and in vivo testing. nih.gov

Environmental Fate and Ecotoxicological Research of 2 Ethylhexyl Carbamate

Environmental Persistence and Transformation Pathways

The persistence of 2-Ethylhexyl carbamate (B1207046) in the environment is determined by a combination of biotic and abiotic processes that can lead to its breakdown. These transformation pathways are critical in determining the compound's half-life and the nature of any potential degradation products.

The primary mechanism for the breakdown of many carbamates in the environment is microbial degradation. nih.govfrontiersin.orgwho.int Microorganisms in soil and water can utilize carbamates as a source of carbon and nitrogen. frontiersin.org The initial and most critical step in the microbial degradation of carbamates is the hydrolysis of the carbamate ester or amide linkage. frontiersin.org This enzymatic hydrolysis leads to the formation of an alcohol, an amine, and carbon dioxide.

While specific studies on the microbial biodegradation of 2-Ethylhexyl carbamate are limited, the general pathway for carbamate degradation suggests that it would be hydrolyzed by microbial enzymes, such as carboxylesterases. researchgate.net This would result in the formation of 2-ethylhexanol and carbamic acid, the latter of which is unstable and decomposes to ammonia (B1221849) and carbon dioxide. Various bacterial and fungal species have been identified as capable of degrading other carbamate pesticides. frontiersin.orgresearchgate.net For instance, a bacterial strain identified as Sphingomonas sp. has been shown to degrade carbofuran (B1668357), another carbamate pesticide. tandfonline.com The rate of biodegradation of carbamates can be influenced by factors such as soil type, temperature, and moisture content. acs.org

Table 1: Examples of Microorganisms Involved in Carbamate Degradation

| Microorganism Genus | Degraded Carbamate Example | Reference |

| Arthrobacter | Isopropyl N-(3-chlorophenyl)carbamate (CIPC) | acs.org |

| Pseudomonas | Carbofuran | frontiersin.org |

| Novosphingobium | Carbofuran | frontiersin.org |

| Microbacterium | Carbendazim | frontiersin.org |

| Bacillus | Carbaryl (B1668338) | researchgate.net |

This table provides examples of microbial genera known to degrade various carbamate compounds, suggesting potential pathways for this compound.

Abiotic degradation processes, including photodegradation and hydrolysis, also contribute to the transformation of this compound in the environment.

Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The carbamate group is susceptible to hydrolysis, which can be catalyzed by acids or bases. researchgate.net In the case of this compound, hydrolysis would break the ester bond, yielding 2-ethylhexanol and carbamic acid. researchgate.net While specific hydrolysis rate constants for this compound are not documented in the reviewed literature, information on similar compounds suggests this is a viable degradation pathway. For example, 2-ethylhexyl acetate (B1210297) can undergo hydrolysis, and the hydrolysis of other carbamates is a key degradation step. who.intniscpr.res.in The rate of hydrolysis is pH-dependent, generally increasing under alkaline conditions. mst.dk

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). kirj.ee These processes are considered highly effective for the degradation of persistent organic pollutants. kirj.ee

Common AOPs include ozonation (O₃), UV/H₂O₂, and Fenton's reagent (Fe²⁺ + H₂O₂). kirj.eeacs.org While no studies were found that specifically applied AOPs to this compound, research on other carbamates and organic pollutants demonstrates the potential of these technologies. researchgate.netresearchgate.net For instance, the photocatalytic degradation of the carbamate insecticide carbofuran has been successfully demonstrated using catalysts like TiO₂ and ZnO under UV light. researchgate.net AOPs can lead to the complete mineralization of organic compounds into carbon dioxide, water, and inorganic ions. mdpi.commostwiedzy.pl

Table 2: Overview of Advanced Oxidation Processes

| AOP Technique | Description | Potential Applicability to this compound |

| Ozonation (O₃) | Uses ozone as a strong oxidant. | Likely effective in breaking down the carbamate structure. |

| UV/H₂O₂ | Generates hydroxyl radicals through the photolysis of hydrogen peroxide. | Potentially effective for degrading the organic components. |

| Fenton's Reagent | A mixture of hydrogen peroxide and an iron catalyst that produces hydroxyl radicals. | Could be a viable option for treating contaminated water. |

| Photocatalysis (e.g., UV/TiO₂) | Utilizes a semiconductor catalyst (like TiO₂) activated by UV light to generate reactive oxygen species. | Shown to be effective for other carbamates, suggesting potential for this compound. researchgate.net |

Environmental Transport and Distribution Dynamics

The movement and final destination of this compound in the environment are governed by its physical and chemical properties, as well as the characteristics of the surrounding environmental matrices.

Adsorption to soil and sediment particles is a key process that influences the mobility and bioavailability of organic compounds. researchgate.netscispace.com The extent of adsorption is often described by the organic carbon-water (B12546825) partition coefficient (Koc).

For carbamates in general, adsorption is influenced by the organic matter and clay content of the soil. researchgate.netredalyc.org Higher organic matter content typically leads to greater adsorption. scispace.com While specific adsorption coefficients for this compound are not available, studies on other carbamates provide some insight. For example, the adsorption of carbaryl and carbofuran has been shown to be influenced by the soil's organic matter content. semanticscholar.org The presence of the 2-ethylhexyl group, which is hydrophobic, would likely contribute to the adsorption of this compound to organic matter in soil and sediment.

Table 3: Factors Influencing Adsorption of Carbamates in Soil

| Soil Property | Influence on Adsorption | Reference |

| Organic Matter Content | Positively correlated with adsorption; higher organic matter leads to greater retention. | scispace.comresearchgate.net |

| Clay Content and Type | Clay minerals can adsorb carbamates, with the type of clay influencing the extent of adsorption. | researchgate.net |

| pH | Can affect the surface charge of soil particles and the chemical form of the carbamate, thus influencing adsorption. | scispace.com |

The mobility of a chemical in soil determines its potential to leach into groundwater. acs.org This is a significant concern for environmental and human health. The mobility of organic compounds in soil is inversely related to their adsorption. Compounds that are weakly adsorbed are more likely to be mobile and leach. nih.gov

Based on the behavior of structurally similar compounds, this compound is expected to have moderate mobility in soil. The structurally similar 2-ethylhexyl acrylate (B77674) is predicted to have moderate mobility and, therefore, may leach to groundwater. mst.dkmst.dk However, the hydrophobic nature of the 2-ethylhexyl group could also lead to significant adsorption to soil organic matter, which would reduce its mobility. The ultimate leaching potential would depend on a balance between its solubility in water and its affinity for soil particles, as well as environmental factors like rainfall and soil structure. acs.orgnih.gov

Ecotoxicological Impact Assessments on Non-Target Organisms

Ecotoxicological impact assessments evaluate the potential adverse effects of chemical substances on organisms in the environment. For pesticides like carbamates, this includes assessing toxicity to non-target species in both aquatic and terrestrial ecosystems. researchgate.netnih.gov Carbamates are known to affect the nervous system of organisms by inhibiting the enzyme acetylcholinesterase. researchgate.net

While specific aquatic ecotoxicity data for this compound are not available, the European Chemicals Agency (ECHA) provides information on a related substance, a reaction mass of 2-ethylhexyl (isocyanato-methylphenyl)carbamate isomers. europa.eu It is important to note that this is a different and more complex substance. The GHS hazard statements for a related compound, N-(3-Isocyanato-6-methylphenyl)-2-ethylhexyl carbamate, indicate it may cause long-lasting harmful effects to aquatic life. nih.gov

The ECHA registration dossier for the reaction mass of carbamate isomers includes the following aquatic toxicity endpoints europa.eu:

Table 1: Aquatic Ecotoxicity of a Reaction Mass of 2-Ethylhexyl (isocyanato-methylphenyl)carbamate Isomers

| Test Organism | Endpoint | Duration | Value |

|---|---|---|---|

| Fish | LC50 | 96 hours | > 100 mg/L |

| Aquatic Invertebrates | EC50 | 48 hours | > 100 mg/L |

Source: ECHA Registration Dossier europa.eu

These results suggest a low acute toxicity to fish, invertebrates, and algae for this particular mixture of related carbamate isomers. Generally, carbamates can range from being highly toxic to much less so for fish and invertebrates. who.int

The impact of pesticides on soil organisms and plants is a critical component of environmental risk assessment. Carbamates are known to be toxic to soil organisms like earthworms. who.int

The ECHA registration dossier for the reaction mass of 2-ethylhexyl (isocyanato-methylphenyl)carbamate isomers also provides summary data on its terrestrial ecotoxicity europa.eu:

Table 2: Terrestrial Ecotoxicity of a Reaction Mass of 2-Ethylhexyl (isocyanato-methylphenyl)carbamate Isomers

| Test Organism/System | Endpoint | Duration | Value |

|---|---|---|---|

| Soil Macroorganisms (e.g., earthworms) | LC50 | 14 days | > 1000 mg/kg soil dw |

| Soil Microorganisms | Not specified | Not specified | No data available |

Source: ECHA Registration Dossier europa.eu

The available data for this related substance indicates low acute toxicity to soil macroorganisms. europa.eu While specific data for terrestrial plants and soil microorganisms for this isomer mixture are not provided in the summary, studies on other compounds with the 2-ethylhexyl group, such as di(2-ethylhexyl) phthalate (B1215562) (DEHP), have shown potential phytotoxicity, including reduced germination rates and inhibition of root length in species like wheat.

Occupational and Environmental Exposure Science Methodologies for 2 Ethylhexyl Carbamate

Development of Exposure Monitoring Techniques

The detection and quantification of 2-ethylhexyl carbamate (B1207046) and other carbamates in various matrices are crucial for assessing occupational and environmental exposure. A range of analytical methods have been developed, each with specific applications and sensitivities.

Biomonitoring: Human biomonitoring is a key tool for evaluating internal exposure to chemicals. researchgate.netacs.org It involves measuring the parent compound or its metabolites in biological samples like urine or blood. acs.org For non-persistent pesticides such as carbamates, urine is the preferred matrix due to their short half-life in the body. hh-ra.org Biomonitoring provides an integrated measure of exposure from all routes, including inhalation, dermal contact, and ingestion. who.int

Analytical methods for biomonitoring of carbamates often involve:

Enzymatic Hydrolysis: To cleave glucuronide and sulfate (B86663) conjugates of metabolites. bmj.com

Solid-Phase Extraction (SPE): To isolate and concentrate the analytes from the biological matrix. acs.orgbmj.com

Derivatization: To improve the chromatographic properties and sensitivity of the analytes. bmj.com

Chromatographic Separation and Detection: Commonly using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with a fluorescence detector (FLD) or mass spectrometry (MS). bmj.comiarc.frresearchgate.net

A study detailed a method for the simultaneous quantification of seven carbamate biomarkers in human urine using GC-MS/MS, with detection limits between 0.1 and 0.3 µg/L. bmj.com Another developed method for determining ethyl carbamate in workplace air utilized HPLC-FLD after derivatization, achieving a limit of detection of 0.142 ng/mL. researchgate.net

Interactive Table: Analytical Methods for Carbamate Biomonitoring

| Analytical Technique | Matrix | Target Analyte | Key Steps | Detection Limit | Reference |

| GC-MS/MS | Urine | Phenolic metabolites | Enzymatic hydrolysis, SPE, derivatization | 0.1-0.3 µg/L | bmj.com |

| HPLC-FLD | Workplace Air | Ethyl carbamate | Adsorption on filter, extraction, derivatization | 0.142 ng/mL | researchgate.net |

| UHPLC/QTOF | Urine | DEHP metabolites | Enzymatic hydrolysis, MS analysis | - | nih.gov |

| GC-ECD | Serum/Plasma | Organochlorine pesticides | Liquid partitioning or SPE, GC analysis | - | acs.org |

Environmental Monitoring: Monitoring 2-ethylhexyl carbamate in environmental media like water and soil is essential for understanding its fate and transport. who.intethernet.edu.et Analytical methods for environmental samples are designed to detect low concentrations of the compound. scirp.org

Common techniques include:

High-Performance Liquid Chromatography (HPLC): The U.S. Geological Survey developed a method using HPLC with a photodiode-array UV-absorbance detector and a post-column derivatization/fluorescence detector for analyzing carbamates in water samples. usgs.gov

Gas Chromatography (GC): GC coupled with mass spectrometry (GC-MS) is a widely used and sensitive method for determining ethyl carbamate in various food and environmental matrices. iarc.fr

The choice of method often depends on the specific carbamate, the environmental matrix, and the required level of sensitivity. researchgate.net

Characterization of Exposure Pathways and Source Apportionment

Understanding the pathways through which humans and the environment are exposed to this compound is fundamental to risk assessment. Exposure can occur through various routes, and identifying the primary sources is key to effective risk management.

Exposure Pathways: The primary routes of human exposure to carbamates, including this compound, are through ingestion, inhalation, and dermal contact. ca.gov

Ingestion: Consumption of contaminated food and water is a significant pathway. researchgate.netca.gov Carbamate pesticides can leave residues on fruits and vegetables. researchgate.net Ethyl carbamate, a related compound, is known to form naturally in fermented foods and alcoholic beverages. canada.canih.gov

Inhalation: In occupational settings, inhalation of dust or aerosols containing this compound can be a primary exposure route. ca.gov The general population can also be exposed through inhalation of contaminated air. ca.gov

Dermal Contact: For workers handling products containing this compound, dermal absorption is a potential exposure pathway. ca.govindustrialchemicals.gov.au This can occur during formulation, application, and cleaning processes. industrialchemicals.gov.au

Agricultural Use: The use of carbamate pesticides in agriculture is a major source of environmental contamination. researchgate.netresearchgate.net Runoff from treated fields can contaminate surface water, and leaching can affect groundwater. who.intregulations.gov

Industrial Emissions: Manufacturing and formulation processes can release this compound into the environment. industrialchemicals.gov.au

Consumer Products: While specific uses of this compound are not extensively documented in the provided results, other carbamates are used in household products. nih.gov

Natural Formation: As seen with ethyl carbamate, some carbamates can form naturally during fermentation processes, leading to their presence in certain foods and beverages. ca.gov

The environmental fate of this compound influences its distribution and the resulting exposure. Factors like its water solubility, potential for photodecomposition, and biodegradation in soil and water determine its persistence and transport in the environment. who.intnih.gov For instance, carbamates with high water solubility can be readily transported in aqueous environments. who.int

Advanced Risk Assessment Frameworks for Human Health and Ecological Protection

Advanced risk assessment frameworks for chemicals like this compound integrate exposure data with toxicological information to characterize potential risks to human health and the ecosystem. mst.dkdtu.dk These frameworks are essential for regulatory decision-making and the implementation of protective measures. mst.dk

Human Health Risk Assessment: The risk assessment process for human health typically involves four steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization. mst.dk

Hazard Identification: This step determines whether a chemical can cause adverse health effects. For ethyl carbamate, a related compound, the International Agency for Research on Cancer (IARC) has classified it as "probably carcinogenic to humans" (Group 2A). industrialchemicals.gov.au

Dose-Response Assessment: This step quantifies the relationship between the dose of the chemical and the incidence of adverse effects. For carcinogens, this may involve determining a cancer potency factor or a benchmark dose (BMD). who.intepa.gov For ethyl carbamate, benchmark dose modeling has been used to derive BMDL10 values (the lower 95% confidence limit on the dose that produces a 10% increased incidence of an adverse effect) ranging from 0.3 to 0.5 mg/kg bw/day for lung tumors in mice. who.int

Exposure Assessment: This involves estimating the magnitude, frequency, and duration of human exposure to the chemical. nih.gov This is where the exposure monitoring techniques and pathway characterization discussed in the previous sections are critical.

Risk Characterization: This final step integrates the information from the previous steps to estimate the probability of adverse health effects occurring in exposed populations. mst.dk For carcinogenic compounds, the Margin of Exposure (MOE) approach is often used. The MOE is the ratio of the BMDL10 to the estimated human intake. nih.gov A low MOE suggests a potential public health concern. nih.gov

Ecological Risk Assessment: Ecological risk assessment evaluates the potential adverse effects of a chemical on ecosystems. env.go.jp

Problem Formulation: This initial step defines the scope of the assessment, including the ecosystems and species of concern.

Characterization of Exposure and Effects: This involves measuring or predicting the environmental concentrations of the chemical and determining its toxicity to relevant organisms (e.g., fish, invertebrates, plants). regulations.gov

Risk Characterization: This step compares the exposure levels with the toxicity data to determine the likelihood of ecological harm. This can be done by calculating a risk quotient (RQ), which is the ratio of the predicted environmental concentration (PEC) to the predicted no-effect concentration (PNEC). regulations.gov

Frameworks are also being developed to assess the risks of combined exposure to multiple chemicals, which is a more realistic scenario than single-substance assessment. dtu.dkepa.gov

Interactive Table: Key Values in Risk Assessment for Ethyl Carbamate (as a reference)

| Parameter | Value | Critical Effect | Species | Reference |

| IARC Classification | Group 2A (Probably carcinogenic to humans) | Cancer | - | industrialchemicals.gov.au |

| BMDL10 | 0.3 - 0.5 mg/kg bw/day | Alveolar and bronchiolar adenoma or carcinoma | Mouse | who.int |

| MOE of Concern Threshold | < 10,000 | Cancer | - | nih.gov |

Future Research Directions and Translational Applications for 2 Ethylhexyl Carbamate

Development of Novel Remediation and Mitigation Technologies

The environmental persistence of certain carbamates necessitates the development of effective and eco-friendly remediation strategies. Future research in this area is expected to focus on a variety of physical, chemical, and biological methods.